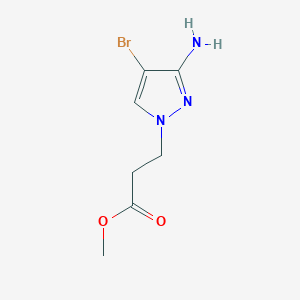
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is a chemical compound that features a benzyl group substituted with bromine and fluorine atoms, attached to an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine typically involves the following steps:
Synthesis of 3-Bromo-4-fluorobenzyl alcohol: This can be achieved by reacting 3-bromo-4-fluorobenzoic acid with hydride complexes, such as sodium borohydride, in the presence of a diluent like isopropanol at temperatures between 0 and 50°C.
Conversion to 3-Bromo-4-fluorobenzyl bromide: The alcohol is then converted to the corresponding bromide using halogenating agents.
Formation of this compound: The final step involves reacting the 3-Bromo-4-fluorobenzyl bromide with imidazole under suitable conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory procedures with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, although specific examples are less common.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typical.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives depending on the nucleophile introduced.
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine involves its interaction with molecular targets such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, influencing biological pathways and processes. Specific pathways and targets would depend on the context of its use, such as in medicinal chemistry or biochemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-fluorobenzene: A simpler compound with similar halogen substitutions but lacking the imidazole ring.
4-Fluorobenzyl bromide: Another related compound with a fluorine and bromine substitution on a benzyl group.
Uniqueness
1-(3-Bromo-4-fluorobenzyl)-1h-imidazol-2-amine is unique due to the presence of both the imidazole ring and the specific halogen substitutions. This combination imparts distinct chemical properties and potential biological activities, making it valuable for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrFN3 |
|---|---|
Poids moléculaire |
270.10 g/mol |
Nom IUPAC |
1-[(3-bromo-4-fluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9BrFN3/c11-8-5-7(1-2-9(8)12)6-15-4-3-14-10(15)13/h1-5H,6H2,(H2,13,14) |
Clé InChI |
WMBXXZHDLYIFEL-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1CN2C=CN=C2N)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














![4-[2-(chloromethyl)-3-methyl-butyl]-1-methoxy-2-(3-methoxypropoxy)benzene;4-[(2R)-2-(Chloromethyl)-3-methylbutyl]-1-methoxy-2-(3-methoxypropoxy)benzene](/img/structure/B13643589.png)

